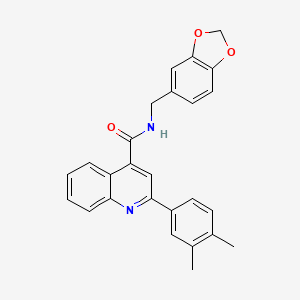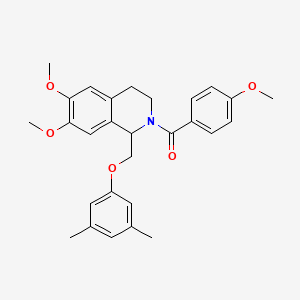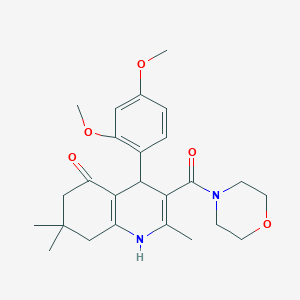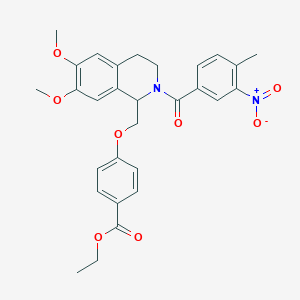![molecular formula C18H16BrN5 B14965341 7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14965341.png)
7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the tetrazolopyrimidine family. This compound is characterized by the presence of a tetrazole ring fused to a pyrimidine ring, with bromophenyl and ethylphenyl substituents. It is of interest in various fields of research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by the condensation of a suitable amidine with a β-dicarbonyl compound.
Fusion of Tetrazole and Pyrimidine Rings: The fused tetrazolopyrimidine ring system can be obtained by the cyclization of the intermediate compounds under acidic or basic conditions.
Introduction of Substituents: The bromophenyl and ethylphenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate brominated and ethylated reagents.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
7-(3-Chlorophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine: Similar structure with a chlorine atom instead of bromine.
7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to the specific combination of bromophenyl and ethylphenyl substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H16BrN5 |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
7-(3-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H16BrN5/c1-2-12-6-8-13(9-7-12)16-11-17(14-4-3-5-15(19)10-14)24-18(20-16)21-22-23-24/h3-11,17H,2H2,1H3,(H,20,21,23) |
Clave InChI |
CSBMUKQAARJLML-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B14965263.png)


![N,7-bis(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965278.png)
![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14965284.png)
![2-(2-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B14965287.png)
![[3-Amino-4-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YL](2-thienyl)methanone](/img/structure/B14965294.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)urea](/img/structure/B14965313.png)

![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14965331.png)

![4-bromo-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14965346.png)
![5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965356.png)
